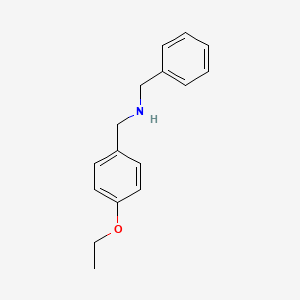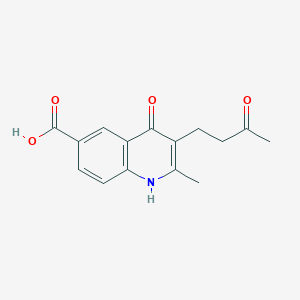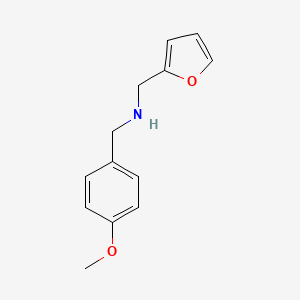![molecular formula C7H5NO2 B1300356 furo[3,4-b]pyridin-5(7H)-one CAS No. 5657-51-2](/img/structure/B1300356.png)
furo[3,4-b]pyridin-5(7H)-one
概要
説明
Furo[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, which undergoes amination or hydrazination followed by acid hydrolysis to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions: Furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Furo[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
- Furo[2,3-b]pyridine
- Pyrazolo[3,4-b]pyridine
- Pyrido[3,4-d]pyrimidine
Comparison: Furo[3,4-b]pyridin-5(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHADWSLVFGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356081 | |
| Record name | furo[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-51-2 | |
| Record name | furo[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azaphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to furo[3,4-b]pyridin-5(7H)-ones?
A1: Furo[3,4-b]pyridin-5(7H)-ones, also known as 4-azaphthalides, can be synthesized through various methods. A prominent approach involves a tandem reaction using 2-bromonicotinic acid (2-bromopyridine-3-carboxylic acid) and ethynylarenes as starting materials. This reaction proceeds through a palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling followed by an intramolecular cyclization. [, ] This method offers access to a mixture of 4-azaphthalides and 5-azaisocoumarins, with the product ratio influenced by reaction conditions and substituents. [, ] Another efficient one-pot synthesis utilizes a Barbier reaction between 2-iodobenzoic acid esters and ketones or aldehydes, employing iPrMgCl·LiCl or BuLi as the base. [, ] This approach can be extended to substrates like o-iodonitriles, pyridine esters, and indole esters. [, ]
Q2: How does the reaction environment influence the synthesis of furo[3,4-b]pyridin-5(7H)-ones?
A2: The choice of reaction conditions, particularly the heating method, significantly affects the yield and regioselectivity of furo[3,4-b]pyridin-5(7H)-one synthesis. Traditional heating and microwave irradiation are two methods employed in the tandem Sonogashira coupling and cyclization reaction. While both methods can yield the desired products, microwave irradiation demonstrably shortens reaction times without compromising yield or selectivity. [] Additionally, specific substrate combinations might only yield the desired product under microwave conditions. [] This highlights the importance of optimizing reaction parameters for different substrates.
Q3: Beyond their role as synthetic intermediates, are there other applications of furo[3,4-b]pyridin-5(7H)-ones?
A3: Furo[3,4-b]pyridin-5(7H)-ones and their derivatives exhibit potential for various applications. For example, a derivative, 7-[4-(diethylamino)-2-ethoxyphenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)this compound, commonly known as “Blue-63”, is classified as a phthalide-type dye. [] Studies investigating its behavior in aqueous alcohol solutions revealed a blue shift in absorbance spectra with increasing alcohol carbon numbers. [] This finding suggests potential applications in areas like colorimetric sensing or as components in optical devices.
Q4: What insights into the structural properties of this compound derivatives can be gained from spectroscopic studies?
A4: UV-Vis absorption spectroscopy proves to be a valuable tool for studying this compound derivatives. For instance, analyzing the spectral shifts of "Blue-63" in different solvent systems provides information about solvent-solute interactions and their impact on the electronic structure of the molecule. [] These insights contribute to understanding the compound's behavior in various chemical environments and can be valuable for optimizing its use in applications like dyes or sensors.
Q5: Are there any known examples of metal complexes incorporating this compound derivatives as ligands?
A5: Yes, research has demonstrated the coordination chemistry of this compound derivatives with metal ions. Specifically, the lactone form of the molecule can undergo a ring-opening reaction in the presence of metal ions like zinc and cadmium. [] This reaction yields metal complexes where the ring-opened form, 2-(hydroxymethyl)nicotinate, acts as a ligand. [] These findings highlight the versatility of this compound derivatives in generating diverse metal-organic materials with potential applications in areas like catalysis or materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)






![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)





